

Application Notes and Protocols for In Vitro Assays of BRD9 PROTACs

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Compound of Interest

Compound Name: PROTAC BRD9-binding moiety 1

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific proteins from cells. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. This document provides a detailed guide to the in vitro evaluation of PROTACs targeting Bromodomain-containing protein 9 (BRD9). BRD9 is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers.[1]

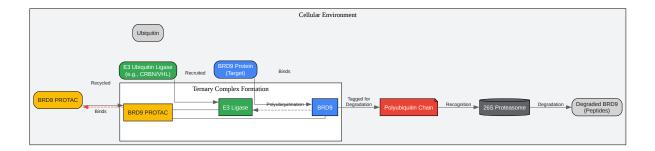
The term "**PROTAC BRD9-binding moiety 1**" refers to the component of the PROTAC molecule that specifically binds to the BRD9 protein.[3][4] This guide will provide general protocols and data for various reported BRD9 PROTACs, which utilize different BRD9-binding moieties.

Mechanism of Action

BRD9 PROTACs function by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][5] This proximity, induced by the PROTAC, leads to the polyubiquitination of BRD9 by the E3 ligase. The ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, resulting in its



clearance from the cell.[1][6] The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple BRD9 proteins.[6]



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Caption: Mechanism of BRD9 degradation mediated by a PROTAC.

Data Presentation: Quantitative Analysis of BRD9 PROTACs

The efficacy of BRD9 PROTACs is quantified by several parameters, including their binding affinity to BRD9 and the E3 ligase, and their ability to induce degradation of BRD9 in cellular models.



Compoun d/PROTA C	E3 Ligase Recruited	Cell Line	DC50 (nM)	IC50 (nM)	Kd (nM)	Notes
PROTAC 11	CRBN	-	50	104	-	Exhibits 10-100-fold more potency in degrading BRD9 compared to its parent inhibitor.[1]
VZ185	VHL	RI-1	1.8 (BRD9), 4.5 (BRD7)	-	30 (to VHL)	Potent and selective dual degrader of BRD9 and BRD7.[7]
dBRD9	CRBN	HEK293	-	-	-	A CRBN- based BRD9 PROTAC. [8]
AMPTX-1	DCAF16	MV4-11	0.5	-	-	A potent and selective BRD9 targeted glue degrader. [9]
E5	Not Specified	MV4-11	0.016	0.27	-	Highly potent and selective



					BRD9 PROTAC. [10][11]
DBr-1	DCAF1	HEK293	-		A DCAF1- based BRD9 PROTAC. [8]
BI-7273	-	U2OS	-	-	A BRD9 bromodom ain inhibitor, often used as a binding moiety in PROTACs. [12]
BI-9564	-	-	-		A selective BRD9 inhibitor, also used as a binding moiety in PROTACs. [12]

Abbreviations:

- DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC at which 50% of the target protein is degraded.
- IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.



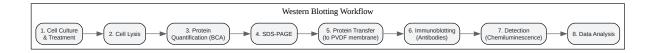
 Kd (Dissociation Constant): A measure of the binding affinity between a ligand (e.g., PROTAC) and a protein.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is a fundamental assay to visualize and quantify the degradation of BRD9 protein following treatment with a PROTAC.



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Caption: Experimental workflow for Western Blotting.

Materials:

- Cell culture reagents (media, FBS, antibiotics)
- Selected cancer cell line (e.g., MV4-11, HEK293)
- BRD9 PROTAC of interest
- RIPA Lysis and Extraction Buffer
- Protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- Laemmli sample buffer



- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against BRD9
- Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence detection system

Procedure:

- · Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat cells with various concentrations of the BRD9 PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis:
 - After treatment, wash cells with ice-cold PBS.
 - Add RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, with occasional vortexing.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.



- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[9]
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration for all samples.
 - Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.[9]
- · Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BRD9 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
 - Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.[9]
- Detection:
 - Add ECL substrate to the membrane and image using a chemiluminescence detection system.[9]



- Data Analysis:
 - Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the vehicle control.

Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)

This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the target protein (BRD9) and the E3 ligase.[13][14]

Materials:

- Purified recombinant BRD9 protein
- Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
- BRD9 PROTAC
- Streptavidin-coated magnetic beads
- Biotinylated ligand for the E3 ligase or BRD9
- · Wash buffer
- · Elution buffer
- SDS-PAGE and Western blotting reagents

Procedure:

- Complex Formation:
 - In a microcentrifuge tube, combine the purified BRD9 protein, the purified E3 ligase complex, and the BRD9 PROTAC at various concentrations.
 - Incubate the mixture to allow for ternary complex formation.



- Pull-down:
 - Add streptavidin-coated magnetic beads and the biotinylated ligand to pull down the complex.
 - Incubate to allow binding.
- Washing:
 - Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads using an appropriate elution buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BRD9 and a component of the E3 ligase complex to confirm the presence of the ternary complex.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.[15]

Materials:

- Purified recombinant BRD9 protein
- E1 activating enzyme
- E2 conjugating enzyme
- E3 ligase (e.g., Cereblon or VHL)
- Ubiquitin
- ATP



- BRD9 PROTAC
- Reaction buffer
- SDS-PAGE and Western blotting reagents (including anti-ubiquitin antibody)

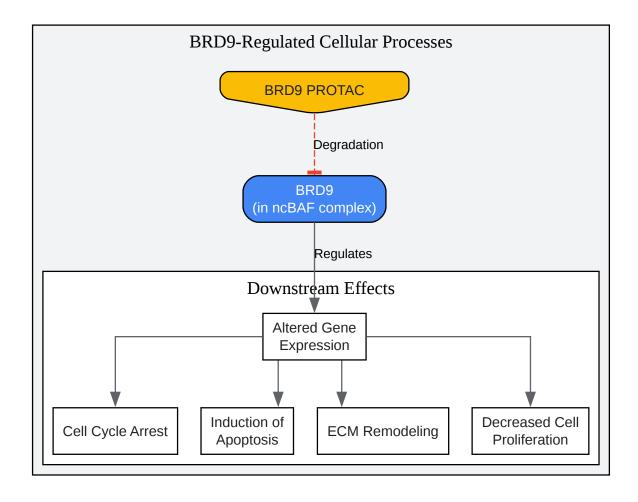
Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the BRD9 protein in the reaction buffer.
 - Add the BRD9 PROTAC at various concentrations. Include a no-PROTAC control.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
- · Quenching:
 - Stop the reaction by adding Laemmli sample buffer.
- Analysis:
 - Analyze the reaction products by SDS-PAGE and Western blotting.
 - Probe the membrane with an anti-BRD9 antibody to observe a ladder of higher molecular weight bands corresponding to ubiquitinated BRD9. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

Signaling Pathways Involving BRD9

BRD9 is a critical component of chromatin remodeling complexes and plays a role in the regulation of gene expression. Its inhibition or degradation can impact several signaling pathways implicated in cancer and other diseases.[16][17]





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Caption: BRD9 signaling and impact of PROTAC-mediated degradation.

Targeted degradation of BRD9 has been shown to lead to:

- Cell Cycle Arrest and Apoptosis: Inhibition of BRD9 can induce cell cycle arrest and trigger programmed cell death in cancer cells.[16][18]
- Modulation of Gene Expression: As a chromatin remodeler, BRD9 influences the expression of key genes involved in cell proliferation and survival, such as MYC.[12][17]
- Impact on Extracellular Matrix (ECM): BRD9 has been implicated in the regulation of ECM accumulation and remodeling.[16]



 Involvement in Specific Cancer Pathways: BRD9 is involved in pathways such as Notch signaling in certain cancers.[19]

The development and in vitro characterization of BRD9-targeting PROTACs are crucial steps in advancing novel therapeutics for diseases driven by BRD9 activity. The protocols and data presented here provide a framework for the robust evaluation of these promising molecules.

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